molecular formula C9H16ClNO2 B569702 Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride CAS No. 124655-63-6

Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride

Cat. No. B569702
M. Wt: 205.682
InChI Key: XEZNJLFXMUJHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride, also known as Hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride, is a chemical compound with the formula C₈H₁₄ClNO₂ . It has a molecular weight of 191.66 g/mol .


Molecular Structure Analysis

The molecular structure of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride is represented by the formula C₈H₁₄ClNO₂ . Unfortunately, the specific structural details or 3D molecular structure are not available in the current resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride are not fully detailed in the available resources. It is known that the compound has a molecular weight of 191.66 g/mol .

Scientific Research Applications

  • Synthesis of Chiral Derivatives : Enantiomerically pure primary amines can undergo condensation with tetrahydro-2,5-dimethoxyfuran to give 1-(1H-pyrrolyl) derivatives with partial racemization. This process is important for the synthesis of chiral compounds (Jefford, Naide, & Sienkiewicz, 1996).

  • Antileukemic Activity : Compounds synthesized from N-(2-furoyl)proline and related derivatives using acetic anhydride and dimethyl acetylenedicarboxylate led to 5-substituted derivatives of dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate. These compounds showed promising antileukemic activity, comparable to mitomycin (Ladurée et al., 1989).

  • Amnesia-Reversal Activity : A series of dihydro-1H-pyrrolizine-3,5(2H,6H)-diones were synthesized and evaluated for their ability to reverse electroconvulsive shock-induced amnesia in mice. Some of these compounds exhibited significant activity and were further explored for their potential in treating cognitive impairments (Butler et al., 1987).

  • Inhibition of Cyclo-Oxygenase and 5-Lipoxygenase : 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid (ML 3000) demonstrated properties as a dual inhibitor of cyclo-oxygenase and 5-lipoxygenase. This compound exhibited anti-inflammatory, analgesic, antipyretic, and antiasthmatic activities in animal experiments (Laufer et al., 1994).

  • Pharmaceutical Intermediate Synthesis : An improved synthesis of ethyl tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate, a valuable pharmaceutical intermediate, was reported. This synthesis improved yield and overcame challenges associated with the use of γ-butyrolactone (Lentini et al., 2008).

  • Genotoxicity Studies : [2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5- yl]-acetic acid (ML 3000) was examined for genotoxic activity both in vitro and in vivo, and it was found to have no genotoxic potential, suggesting its safety for further medicinal use (Heidemann et al., 1995).

Safety And Hazards

Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride is classified as an irritant . It’s important to handle this compound with appropriate safety measures to avoid potential hazards.

properties

IUPAC Name

2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-8(12)7-9-3-1-5-10(9)6-2-4-9;/h1-7H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZNJLFXMUJHTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN2C1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670033
Record name (Tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride

CAS RN

124655-63-6
Record name 1H-Pyrrolizine-7a(5H)-acetic acid, tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124655-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrolizine-7a(5H)-acetic acid, tetrahydro-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
张翅, 潘德林, 李瑞煜, 吴建国, 朱雅宁 - 中国医药工业杂志, 2018 - cjph.com.cn
: 本研究对盐酸吡西卡尼(1) 的合成工艺进行了优化. 采用价廉易得的四氢-1H-吡咯里嗪-7a (5H)-乙酸盐酸盐(2) 为起始原料, 经酰氯化反应生成四氢-1H-吡咯里嗪-7a (5H)-乙酰氯盐酸盐(3), 不…
Number of citations: 4 www.cjph.com.cn

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